molecular formula C20H12BaN2O7S2 B13776739 barium(2+);3-hydroxy-4-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonate CAS No. 68399-74-6

barium(2+);3-hydroxy-4-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonate

Cat. No.: B13776739
CAS No.: 68399-74-6
M. Wt: 593.8 g/mol
InChI Key: HZGFWBIESVONTB-UHFFFAOYSA-L
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Description

Chemical Structure: This compound consists of a naphthalene backbone substituted with two sulfonate groups at positions 2 and 7, a hydroxy group at position 3, and a naphthalen-1-yldiazenyl group at position 2. The barium ion (Ba²⁺) acts as the counterion . CAS Number: [915–67–3] . Synthesis: Produced via diazotization of 4-amino-1-naphthalenesulfonic acid, followed by coupling with 3-hydroxy-2,7-naphthalenedisulfonic acid and subsequent salt formation with barium .

Properties

CAS No.

68399-74-6

Molecular Formula

C20H12BaN2O7S2

Molecular Weight

593.8 g/mol

IUPAC Name

barium(2+);3-hydroxy-4-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonate

InChI

InChI=1S/C20H14N2O7S2.Ba/c23-20-18(31(27,28)29)11-13-10-14(30(24,25)26)8-9-16(13)19(20)22-21-17-7-3-5-12-4-1-2-6-15(12)17;/h1-11,23H,(H,24,25,26)(H,27,28,29);/q;+2/p-2

InChI Key

HZGFWBIESVONTB-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Ba+2]

Origin of Product

United States

Preparation Methods

Reaction Parameters Summary Table

Step Reagents Conditions Purpose
Diazotization 1-Naphthylamine, NaNO2, HCl 0–5 °C, acidic medium Formation of diazonium salt
Azo Coupling 3-Hydroxy-2,7-naphthalenedisulfonic acid pH 4–6, 0–10 °C Formation of azo linkage
Salt Formation Barium hydroxide or barium carbonate Room temperature, neutral pH Precipitation of barium salt

Industrial Production Considerations

Industrial synthesis of this barium azo compound involves scaling up the above laboratory procedure with optimizations:

  • Continuous Flow Reactors: To maintain precise temperature control and reaction times, continuous flow systems are employed, reducing by-product formation and enhancing yield.

  • Purification: Post-reaction, the crude product is purified by recrystallization from ethanol-water mixtures to ensure high purity suitable for commercial applications.

  • Yield Optimization: Stoichiometric control and reaction monitoring by thin-layer chromatography or high-performance liquid chromatography are used to optimize the coupling efficiency and minimize polysubstituted by-products.

Analytical Techniques for Validation

Validation of the synthesized compound's structure and purity is essential:

Comparative Data Table of Preparation Parameters

Parameter Laboratory Synthesis Industrial Synthesis
Reaction Scale Milligram to gram scale Kilogram to ton scale
Temperature Control 0–5 °C for diazotization Automated cooling systems for precise control
Reaction Medium Acidic aqueous solutions Acidic aqueous with continuous flow
Purification Recrystallization (ethanol-water) Recrystallization and filtration
Yield Moderate to high (70–85%) Optimized for maximum yield (>85%)
Product Form Acidic azo compound, then barium salt formation Direct barium salt precipitation

Chemical Reactions Analysis

Types of Reactions

Barium(2+);3-hydroxy-4-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Products may include naphthoquinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Barium(2+);3-hydroxy-4-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of barium(2+);3-hydroxy-4-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonate involves its interaction with various molecular targets. The compound’s azo group can undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components. The sulfonate groups enhance its solubility and facilitate its interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

Compound Name Structural Features Key Functional Groups Metal Ion Applications Key Properties
Barium(2+);3-Hydroxy-4-(Naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonate Naphthalene core with naphthalen-1-yldiazenyl, hydroxy, and disulfonate groups -N=N- (diazenyl), -OH, -SO₃⁻ Ba²⁺ Dyes, metal ion detection High molecular weight (604.47 g/mol), moderate solubility in water
Thorin (Disodium 3-Hydroxy-4-[(2-Arsonophenyl)diazenyl]naphthalene-2,7-disulfonate) Arsonophenyl substituent instead of naphthalen-1-yl -AsO₃H, -N=N-, -SO₃⁻ Na⁺ Spectrophotometric detection of metals (e.g., lithium) Contains toxic arsenic; forms stable complexes with metal ions
Amaranth (Trisodium 3-Hydroxy-4-[(4-Sulfonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate) Additional sulfonate group on diazenyl-attached naphthalene -N=N-, -SO₃⁻ (three groups), -OH Na⁺ Food dye (red color), pH indicator Enhanced water solubility due to three sulfonate groups; banned in some regions due to toxicity concerns
Acid Red 1 (Disodium 5-Acetamido-4-Hydroxy-3-(Phenyldiazenyl)naphthalene-2,7-disulfonate) Phenyl diazenyl and acetamido substituents -NHCOCH₃, -N=N-, -SO₃⁻ Na⁺ Textile dye, biological staining Improved color fastness; phenyl group reduces steric hindrance
SPADNS (Trisodium 5-Hydroxy-4-Oxo-3-[(4-Sulfophenyl)hydrazinylidene]naphthalene-2,7-disulfonate) Hydrazinylidene and sulfophenyl groups -NH-N=, -SO₃⁻, -C=O Na⁺ Water hardness indicator (colorimetric) Sensitive to calcium/magnesium ions; used in titrations

Research Findings and Performance Metrics

Solubility and Stability
  • Barium Salt : Lower solubility in aqueous media compared to sodium salts (e.g., Amaranth) due to barium’s larger ionic radius and charge density .
  • Thorin : High affinity for lithium ions in saliva, enabling sensitive spectrophotometric detection .
  • Amaranth : Rapid degradation under acidic conditions, limiting its use in acidic foods .
Chromogenic Properties
  • Barium Compound : Exhibits a deep red hue due to extended conjugation from the naphthalen-1-yl group; λmax ~500 nm .
  • Acid Red 1 : λmax ~530 nm; phenyl diazenyl group shifts absorption toward longer wavelengths compared to naphthalenyl derivatives .
Toxicity and Regulatory Status
  • Thorin : Contains arsenic, classified as hazardous (R52/53); requires careful disposal .
  • Amaranth: Banned in the EU and USA for food use due to carcinogenic metabolites .
  • Barium Compound : Moderate toxicity (barium ions are neurotoxic); regulated in industrial applications .

Biological Activity

Barium(2+);3-hydroxy-4-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonate, commonly referred to as an azo compound, is a complex organic molecule that has garnered attention for its vibrant pigmentation and potential biological activities. This article delves into the biological activity of this compound, examining its effects, applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C42H24BaN4O12S2C_{42}H_{24}BaN_4O_{12}S_2, with a molar mass of approximately 892.11 g/mol. The presence of the barium ion enhances its stability and solubility, making it suitable for various applications in dyes and pigments.

Structural Features

  • Azo Group : The azo linkage (-N=N-) is known for its role in dye chemistry, contributing to the compound's color properties.
  • Sulfonate Groups : These functional groups improve water solubility and enhance the compound's reactivity.

Environmental Impact

The environmental behavior of this compound has been a subject of investigation due to its widespread use in industrial applications. Studies have shown that azo dyes can degrade into potentially harmful byproducts under certain environmental conditions, necessitating thorough environmental assessments.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with other azo compounds is beneficial. Below is a table summarizing some related compounds:

Compound NameMolecular FormulaUnique Features
Sodium 1-(4-sulfophenyl)azo-2-naphtholC13H11NaO3SWater-soluble, used in textiles
Barium Lithol RedC18H12BaN2O6SSimilar structure but different applications
Disodium 4-(4-sulfophenylazo)-3-hydroxy-naphthaleneC16H12N2Na2O5SUsed primarily in food coloring

This comparison highlights how the specific barium salt formation in our compound enhances stability compared to sodium salts and provides unique optical properties advantageous for high-quality printing inks.

Study on Azo Compounds' Mutagenicity

A comprehensive study published in Environmental Toxicology examined various azo compounds' mutagenic effects. The findings indicated that while many azo dyes are safe at low concentrations, they can become mutagenic when metabolized by certain microorganisms or under specific conditions. This raises concerns regarding the safety of this compound when used in consumer products.

Interaction Studies

Research focusing on the interactions between this compound and various solvents has revealed that solvent choice significantly impacts its solubility and color intensity. These studies are crucial for optimizing its use in industrial applications such as printing inks and coatings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for barium(2+);3-hydroxy-4-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonate, and how can reaction yields be improved?

  • Methodological Answer : A modified procedure based on naphthol azo-coupling reactions can be employed. For example, dissolve 1-naphthol in DMF with K₂CO₃ to form an oxyanion intermediate, followed by diazonium salt coupling under controlled pH (4–6) to ensure regioselectivity. Monitor progress via TLC (n-hexane:ethyl acetate, 9:1) and optimize stoichiometry to minimize byproducts like polysubstituted derivatives . Post-synthesis, recrystallization in ethanol-water mixtures enhances purity.

Q. How can the structural integrity and purity of this compound be validated?

  • Methodological Answer : Use tandem analytical techniques:

  • UV-Vis spectroscopy : Confirm π→π* transitions of the azo-naphthalene core (expected λₘₐₓ ~480–520 nm).
  • HPLC-MS : Employ C18 columns with 0.1% formic acid in acetonitrile/water gradients to resolve sulfonate groups and detect trace impurities .
  • Elemental analysis : Verify barium content via ICP-OES, ensuring stoichiometric consistency with the formula.

Q. What solvent systems are suitable for solubility studies, and how do sulfonate groups influence hydrophilicity?

  • Methodological Answer : Test solubility in polar aprotic solvents (DMF, DMSO) and aqueous buffers (pH 2–12). The disulfonate groups enhance water solubility, but coordination with barium may reduce it. Use dynamic light scattering (DLS) to assess aggregation in aqueous media, particularly at concentrations >1 mM .

Advanced Research Questions

Q. How do electronic properties of the azo-naphthalene core influence photostability, and what experimental designs mitigate degradation?

  • Methodological Answer : The azo group’s cis-trans isomerization under UV light can cause degradation. Design accelerated aging studies:

  • Expose solutions to UV-A/B radiation (310–365 nm) and monitor decomposition via HPLC-MS.
  • Introduce radical scavengers (e.g., ascorbic acid) to suppress oxidative pathways .
  • Computational modeling (TD-DFT) predicts excited-state behavior, guiding structural modifications like electron-withdrawing substituents .

Q. What theoretical frameworks explain the compound’s coordination behavior with transition metals beyond barium?

  • Methodological Answer : Apply ligand field theory and HSAB principles to predict affinity for soft metals (e.g., Co²⁺, Cu²⁺). Synthesize complexes and characterize via:

  • X-ray crystallography : Resolve binding modes (e.g., sulfonate vs. hydroxyl coordination).
  • EPR spectroscopy : Detect paramagnetic species in copper complexes .
  • Compare stability constants (log K) with EDTA titration to assess competitive binding .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting vs. computational predictions) be resolved?

  • Methodological Answer : Discrepancies often arise from dynamic processes (e.g., tautomerism). Use variable-temperature NMR to freeze equilibrium states. For example, cooling to 200 K may resolve proton splitting in the hydroxy-azo moiety. Complement with DFT calculations (B3LYP/6-311+G**) to map energy barriers between tautomers .

Q. What environmental toxicology models are appropriate for assessing ecotoxicity of this compound?

  • Methodological Answer : Adapt OECD guidelines for azo dyes:

  • Aquatic toxicity : Conduct Daphnia magna immobilization assays (EC₅₀) with and without UV exposure to simulate photodegradation products .
  • Bioaccumulation : Use radiolabeled ¹⁴C-compound in fish models (e.g., zebrafish) to track tissue distribution via autoradiography .
  • Link results to QSAR models for naphthalene derivatives to predict broader ecological impacts .

Data Contradiction Analysis

Q. Conflicting reports on sulfonate group reactivity: How to design experiments to clarify their role in acid-base equilibria?

  • Methodological Answer : Contradictions may stem from solvent effects. Perform potentiometric titrations in varying ionic strengths (0.1–1.0 M KCl) to isolate sulfonate pKa shifts. Compare with FTIR (stretching frequencies of S-O bonds) under acidic vs. alkaline conditions .

Key Research Gaps

  • Mechanistic studies on the interplay between azo-group isomerization and sulfonate solvation.
  • In silico frameworks integrating molecular dynamics with environmental fate modeling .

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